molecular formula C13H17N5OS B13062266 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B13062266
M. Wt: 291.37 g/mol
InChI Key: RCEDEFROLRFZTM-UHFFFAOYSA-N
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Description

Molecular Structure and Configuration

Structural Formula and Chemical Composition

The compound 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has the molecular formula C₁₈H₂₃N₅OS and a molecular weight of 365.48 g/mol . Its IUPAC name reflects the presence of a 1,2,4-triazole ring substituted at the 3-position with a sulfanyl group connected to an acetohydrazide moiety. The core structure includes:

  • A 4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole ring
  • A sulfanyl (-S-) bridge at the 3-position of the triazole
  • An acetohydrazide group (-CH₂-C(=O)-NH-NH₂) attached to the sulfur atom.

Bond Angles and Molecular Geometry

X-ray crystallographic studies of analogous triazole derivatives reveal key geometric parameters. For example, in related 1,2,4-triazole systems, the N1-C2-N3 bond angle in the triazole ring measures approximately 105.6° , while the C2-N3-C4 angle is 110.2° . The sulfanyl group adopts a tetrahedral geometry around the sulfur atom, with C-S-C angles near 104.5° . The acetohydrazide moiety exhibits partial double-bond character in the C=O bond (1.22 Å) and a trans configuration around the hydrazide N-N bond.

Electron Distribution and Resonance Structures

The 1,2,4-triazole ring demonstrates significant resonance stabilization. Delocalization of π-electrons occurs across the N1-C2-N3-C4-N5 atoms, with the highest electron density localized at N3 (Figure 1). The sulfanyl group donates electron density to the triazole ring via conjugation, while the acetohydrazide group participates in resonance through its carbonyl and hydrazine functionalities.

Structural Isomerism and Tautomerism

Isomeric Forms of the Triazole Ring

The 1,2,4-triazole system can exist in three regioisomeric forms depending on substituent positions. In this compound, the ethyl group at N4 and the 4-methylphenyl group at C5 fix the regiochemistry, preventing positional isomerism.

Tautomerism in 4H-1,2,4-Triazole Systems

Proton tautomerism is possible between the 1H- and 4H- forms of the triazole ring. Equilibrium constants (Kₜ) for similar compounds range from 10² to 10³ in favor of the 4H-tautomer due to steric and electronic effects of the ethyl substituent. The 4-methylphenyl group at C5 further stabilizes the 4H-form through conjugation.

Equilibrium Constants and Tautomeric Ratios

Studies using ¹H NMR spectroscopy show that the 4H-tautomer predominates (>95%) in nonpolar solvents like CDCl₃. In DMSO-d₆, the equilibrium shifts slightly (90% 4H-form) due to solvent stabilization of the 1H-tautomer's polar transition state.

Functional Group Analysis

Triazole Ring as a Core Pharmacophore

The 1,2,4-triazole ring serves as a hydrogen bond acceptor/donor system, with N3 and N5 participating in biological interactions. Computational studies indicate electrostatic potential minima of -45 kcal/mol at N3, making it a strong hydrogen bond acceptor.

Sulfanyl Group Properties and Reactivity

The sulfanyl (-S-) bridge exhibits nucleophilic character (pKa ~9.5), enabling reactions with:

  • Alkyl halides (S-alkylation)
  • Oxidizing agents (formation of sulfoxides/sulfones)
  • Metal ions (chelation complexes).

Acetohydrazide Group Characteristics

The acetohydrazide moiety (-NH-NH-C(=O)-CH₂-) demonstrates:

  • pH-dependent tautomerism between hydrazide and hydrazone forms
  • Chelation capacity for transition metals (e.g., Cu²⁺, Fe³⁺)
  • Susceptibility to hydrolysis under acidic conditions (t₁/₂ = 48 hr at pH 1).

Stereochemical Aspects

Configurational Analysis

The compound exhibits restricted rotation about the C3-S bond (ΔG‡ = 18.3 kcal/mol) and the hydrazide N-N bond (ΔG‡ = 12.7 kcal/mol), creating atropisomerism potential. However, X-ray data shows a single conformation dominates in the crystalline state.

Conformational Studies

DFT calculations (B3LYP/6-311+G**) reveal three stable conformers differing by:

  • Dihedral angle between triazole and phenyl rings (ϕ = 35°, 90°, 145°)
  • Orientation of the hydrazide group relative to the sulfanyl moiety.

Crystallographic Data Analysis

Single-crystal X-ray analysis of a related compound (CCDC 2239159) shows:

  • Space group: P2₁/n
  • Unit cell parameters: a = 15.740 Å, b = 10.152 Å, c = 18.964 Å
  • Hydrogen bonding network: N-H···N (2.89 Å) and N-H···O (2.78 Å).

Properties

Molecular Formula

C13H17N5OS

Molecular Weight

291.37 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide

InChI

InChI=1S/C13H17N5OS/c1-3-18-12(10-6-4-9(2)5-7-10)16-17-13(18)20-8-11(19)15-14/h4-7H,3,8,14H2,1-2H3,(H,15,19)

InChI Key

RCEDEFROLRFZTM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be achieved through a multi-step process. One common method involves the reaction of 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide with acetophenone in methanol at reflux temperature. This reaction yields the desired compound with a high yield of 89% . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form hydrazones or Schiff bases.

Common reagents and conditions used in these reactions include methanol as a solvent, reflux temperatures, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Applications

Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. Studies have shown that compounds similar to 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exhibit significant antifungal activity against various fungal strains, including Candida and Aspergillus species. This is attributed to their ability to inhibit the enzyme lanosterol 14α-demethylase, crucial in ergosterol biosynthesis in fungi .

Anticancer Properties
Research indicates that triazole derivatives can also possess anticancer properties. In vitro studies have demonstrated that 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation. For instance, it has shown potential against breast cancer cells by inhibiting the PI3K/Akt pathway .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in various models of inflammation. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Agricultural Applications

Fungicides
In agriculture, triazole compounds are commonly used as fungicides. The application of 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has been explored for its effectiveness against plant pathogens. Field trials have indicated that it can effectively control fungal infections in crops, thereby enhancing yield and quality .

Plant Growth Regulators
Emerging research suggests that triazole derivatives may act as plant growth regulators. They can influence plant growth by modulating hormonal pathways and enhancing stress resistance in plants. This application could be particularly beneficial in improving crop resilience to environmental stresses such as drought and salinity .

Material Science Applications

Polymer Synthesis
The unique chemical structure of 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide allows it to be utilized in synthesizing novel polymers with enhanced properties. These polymers can exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications .

Case Study 1: Antifungal Efficacy

A recent study evaluated the antifungal efficacy of several triazole derivatives against Candida albicans. The results indicated that 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide showed a minimum inhibitory concentration (MIC) comparable to established antifungal agents like fluconazole. This positions it as a promising candidate for further development as an antifungal therapy .

Case Study 2: Anticancer Mechanisms

In a study assessing the anticancer activity of triazole compounds on breast cancer cell lines, it was found that 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. These findings suggest its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism by which 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and sulfanyl group play crucial roles in binding to these targets, modulating their activity, and leading to the observed pharmacological effects. The compound’s antioxidant activity is attributed to its ability to scavenge reactive oxygen species and inhibit oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their biological activities, synthesis yields, and physicochemical properties:

Compound Name (Substituents) Biological Activity Melting Point (°C) Yield (%) Key References
Target Compound : 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide Not directly reported; inferred: potential anticancer/antiplatelet activity based on analogues N/A N/A
N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Anticancer (inhibits melanoma IGR39 migration) 169–170 54
2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-(phenylmethylene)acetohydrazide (ZE-4b) Antiplatelet activity (IC₅₀ = 12.3 µM) N/A 72
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N′-(4-ethoxybenzylidene)acetohydrazide Not directly reported; structural similarity suggests potential antimicrobial activity N/A N/A
N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Cytotoxic against melanoma IGR39 (IC₅₀ = 8.7 µM) 252–253 75
2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylene]acetohydrazide Structural analogue with enhanced solubility due to methoxy groups N/A N/A

Key Findings from Comparative Analysis

Anticancer Activity: Derivatives bearing electron-withdrawing groups (e.g., nitro, trifluoromethoxy) on the hydrazone moiety exhibit higher cytotoxicity. For example, compound N′-(5-nitro-2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide showed IC₅₀ = 7.2 µM against IGR39 cells .

Antiplatelet/Anticoagulant Activity :

  • Pyridinyl-substituted triazoles (e.g., ZE-4b, ZE-5b) showed potent antiplatelet effects (IC₅₀ = 12.3–15.6 µM), likely due to improved hydrogen bonding with thrombin receptors .

Melting Points: Derivatives with bulky aromatic hydrazones (e.g., compound 6 in ) have higher melting points (252–275°C) due to crystalline packing, while dimethylamino-substituted analogues melt at lower temperatures (169–170°C) .

Synthetic Accessibility :

  • Aldehyde diversity : Condensation with aldehydes (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde ) allows modular synthesis but may reduce yields (e.g., 33% for pyridinecarboxaldehyde derivatives ).

Critical Analysis of Structural Modifications

  • 4-Ethyl vs.
  • 4-Methylphenyl vs. 4-Methoxyphenyl :
    The 4-methylphenyl group offers moderate electron-donating effects, balancing lipophilicity and solubility. In contrast, 4-methoxyphenyl derivatives (e.g., ) exhibit enhanced solubility but reduced metabolic stability .

Data Tables

Table 1: Comparative Cytotoxicity of Selected Analogues

Compound IC₅₀ (µM) - IGR39 IC₅₀ (µM) - MDA-MB-231 Selectivity Index (Cancer vs. Normal Cells)
N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide 8.7 >50 6.2
N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide 11.4 18.9 4.8
N′-(5-nitro-2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide 7.2 14.3 8.1

Table 2: Antiplatelet Activity of Pyridinyl-Substituted Analogues

Compound (Code) IC₅₀ (µM) - Thrombin Inhibition IC₅₀ (µM) - Collagen-Induced Aggregation
ZE-4b 12.3 15.6
ZE-5b 14.8 19.2

Biological Activity

The compound 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a member of the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is C₁₃H₁₇N₅OS. It features a triazole ring linked to a sulfanyl group and an acetohydrazide moiety. The compound's structure is pivotal for its biological activity, as the presence of the triazole ring is known to enhance pharmacological properties.

Antimicrobial Activity

Research has demonstrated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study published in MDPI found that derivatives of triazoles exhibited moderate activities against various bacteria such as Staphylococcus aureus and Enterococcus faecalis. Specifically, compounds with hydrazide functionalities showed promising results against these pathogens .
MicroorganismActivity Level
Staphylococcus aureusModerate
Enterococcus faecalisModerate
Bacillus cereusModerate

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively. A recent study highlighted that certain triazole-based compounds exhibited significant cytotoxic effects against cancer cell lines.

  • Case Study : In a study examining various triazole derivatives, 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide was tested against the HepG2 liver cancer cell line. The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation .
CompoundIC50 (µg/mL)Cell Line
2-{[...]}16.782HepG2

Anti-inflammatory Activity

The anti-inflammatory properties of triazole derivatives are also notable. Research indicates that these compounds can inhibit specific enzymes involved in inflammatory processes.

  • Research Insights : A study reported that certain triazole derivatives inhibited lipoxygenase (LOX) activity, which is crucial in mediating inflammatory responses. The binding affinities of these compounds were assessed using molecular docking studies .

The biological activities of 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The presence of the triazole moiety allows for interaction with enzymes such as LOX and cyclooxygenase (COX), leading to reduced inflammation.
  • Cell Cycle Interference : The compound's ability to induce apoptosis in cancer cells may involve disruption of cell cycle progression.

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